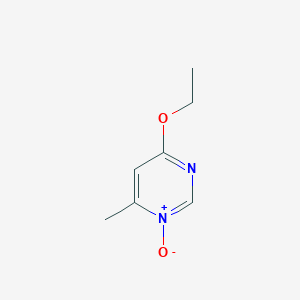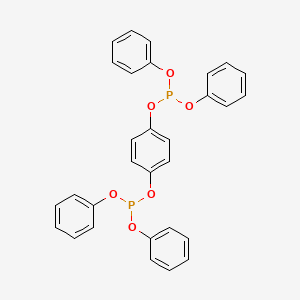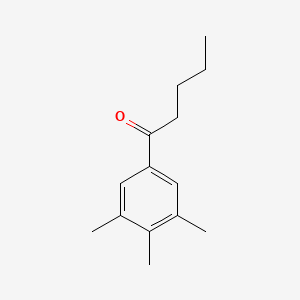
6,7-Dimethoxy-1-(2,3-dimethoxybenzyl)isoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1-(2,3-dimethoxybenzyl)isoquinoline hydrochloride is a chemical compound belonging to the isoquinoline class of alkaloids. It is known for its complex structure and potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of multiple methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-(2,3-dimethoxybenzyl)isoquinoline hydrochloride typically involves a combination of synthetic methods. One common approach is the Petasis reaction, followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a morpholinone derivative, which is then transformed into the desired isoquinoline compound through cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production. This may include the use of more efficient catalysts, optimized reaction conditions, and improved purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-(2,3-dimethoxybenzyl)isoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
6,7-Dimethoxy-1-(2,3-dimethoxybenzyl)isoquinoline hydrochloride has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of more complex isoquinoline derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-(2,3-dimethoxybenzyl)isoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound is structurally similar and shares some chemical properties.
Tetrahydropapaverine hydrochloride: Another related compound with similar pharmacological properties.
Uniqueness
6,7-Dimethoxy-1-(2,3-dimethoxybenzyl)isoquinoline hydrochloride is unique due to its specific methoxy group arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
59276-14-1 |
|---|---|
Molecular Formula |
C20H22ClNO4 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C20H21NO4.ClH/c1-22-17-7-5-6-14(20(17)25-4)10-16-15-12-19(24-3)18(23-2)11-13(15)8-9-21-16;/h5-9,11-12H,10H2,1-4H3;1H |
InChI Key |
SUPQCSULECJYRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC2=[NH+]C=CC3=CC(=C(C=C32)OC)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)






![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)



![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)
